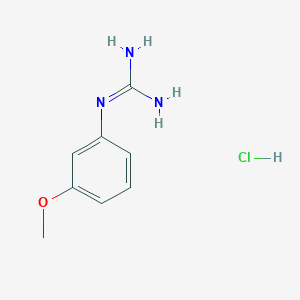

N-(3-Methoxy-phenyl)-guanidine hydrochloride

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-3-6(5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHGAWMDLGVFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583269 | |

| Record name | N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-52-8 | |

| Record name | N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Methoxy-phenyl)-guanidine Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of N-(3-Methoxy-phenyl)-guanidine hydrochloride, a valuable intermediate in pharmaceutical and agrochemical research.[1] The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and self-validating. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry and analytical techniques.

Introduction: The Significance of the Guanidinium Moiety

The guanidine functional group is a prevalent structural motif in a wide array of biologically active natural products and synthetic compounds. Its unique electronic and structural properties, arising from the delocalization of positive charge across the three nitrogen atoms in its protonated state, allow it to participate in a variety of biological interactions. N-(3-Methoxy-phenyl)-guanidine serves as a key building block for more complex molecules, particularly in the development of therapeutic agents targeting neurological disorders and as a potential anti-inflammatory agent.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various applications.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process: the guanylation of 3-methoxyaniline (m-anisidine) followed by the formation of the hydrochloride salt. The chosen synthetic route, the reaction of an amine with cyanamide, is a well-established and efficient method for the preparation of monosubstituted guanidines.[2][3]

Reaction Mechanism and Rationale

The core of the synthesis involves the nucleophilic attack of the amino group of 3-methoxyaniline on the electrophilic carbon atom of cyanamide. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. The initial product is the free base, N-(3-Methoxy-phenyl)-guanidine. Subsequent treatment with hydrochloric acid protonates the strongly basic guanidine group to form the stable hydrochloride salt.

Experimental Protocols

Synthesis of N-(3-Methoxy-phenyl)-guanidine

Materials:

-

3-Methoxyaniline (m-anisidine), C₇H₉NO (CAS: 536-90-3)[4][5]

-

Cyanamide, CH₂N₂ (CAS: 420-04-2)[6]

-

Water (distilled or deionized)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline and a molar equivalent of cyanamide in water.

-

Reaction Conditions: The mixture is heated to reflux (approximately 100°C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The aqueous solution is then washed with a non-polar organic solvent, such as diethyl ether, to remove any unreacted 3-methoxyaniline.

-

Isolation of the Free Base: The aqueous layer containing the guanidine product is concentrated under reduced pressure to yield the crude N-(3-Methoxy-phenyl)-guanidine free base.

Formation of this compound

Procedure:

-

Dissolution: The crude N-(3-Methoxy-phenyl)-guanidine is dissolved in a minimal amount of ethanol.

-

Acidification: The ethanolic solution is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with stirring until the solution becomes acidic (pH ~1-2).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is collected by vacuum filtration.

-

Purification: The collected solid is washed with cold diethyl ether to remove any remaining impurities and then dried under vacuum to yield pure this compound as a white solid.[1]

Figure 1. Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Physical Properties

-

Appearance: White solid.[1]

-

Melting Point: The melting point of the hydrochloride salt should be determined using a standard melting point apparatus. For comparison, the free base has a reported melting point of 178-180 °C.[7] Guanidine hydrochloride itself has a melting point of 184-186 °C.[8]

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized molecule. Samples should be prepared by dissolving the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the protons of the guanidinium group. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The methoxy group protons should appear as a sharp singlet at approximately δ 3.8 ppm. The guanidinium protons (NH and NH₂) will be exchangeable with deuterium in D₂O and may appear as a broad singlet or not be observed.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The spectrum should show signals for the aromatic carbons, the methoxy carbon, and the guanidinium carbon. The guanidinium carbon is expected to appear at approximately δ 158-160 ppm.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

-

Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing the ionic guanidinium species. The positive ion mode ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (N-(3-Methoxy-phenyl)-guanidine), with an expected m/z of 166.1.[9]

Summary of Characterization Data

| Parameter | Expected Value/Observation |

| Molecular Formula | C₈H₁₁N₃O · HCl[10][11] |

| Molecular Weight | 201.65 g/mol [12] |

| Appearance | White solid[1] |

| ¹H NMR (CD₃OD) | Aromatic protons (m, ~δ 6.8-7.3), Methoxy protons (s, ~δ 3.8), Guanidinium protons (br s) |

| ¹³C NMR (CD₃OD) | Guanidinium carbon (~δ 158-160), Aromatic carbons, Methoxy carbon (~δ 55) |

| ESI-MS (+ve) | m/z = 166.1 [M+H]⁺ (for free base)[9] |

| Melting Point (°C) | To be determined experimentally |

Safety Considerations

-

3-Methoxyaniline: Harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[4]

-

Cyanamide: Toxic and should be handled with care in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound: The toxicological properties of this specific compound have not been extensively studied. It is prudent to handle it with the same precautions as other guanidine derivatives.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following these procedures, researchers can reliably prepare and validate this important chemical intermediate for a range of applications in drug discovery and development. The combination of a robust synthetic method with comprehensive analytical characterization ensures the integrity of the final product, which is paramount for its use in further research.

References

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

-

Canadian Science Publishing. SYNTHESES OF SUBSTITUTED GUANIDINES. [Link]

-

Semantic Scholar. Radical synthesis of guanidines from N-acyl cyanamides. [Link]

-

ChemBK. N-(3-METHOXY-PHENYL)-GUANIDINE. [Link]

-

University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

-

Scielo. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. [Link]

-

BuyersGuideChem. This compound. [Link]

-

PubChem. N-[3-(3-Methoxy-phenyl)-2,2-dimethyl-cyclopropanecarbonyl]-guanidine. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

BuyersGuideChem. This compound | 112677-52-8. [Link]

-

Asian Journal of Chemistry. NOTE Parallel Route to Synthesis of Triphenyl Substituted Guanidine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]

-

PubChem. 1-(3-Methoxyphenyl)guanidine. [Link]

- Google Patents.

-

National Institutes of Health. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

-

National Institutes of Health. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

-

PrepChem.com. Preparation of m-anisidine. [Link]

-

National Institute of Standards and Technology. Guanidine - the NIST WebBook. [Link]

-

Wikipedia. m-Anisidine. [Link]

-

National Institutes of Health. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

-

Patsnap Synapse. What is the mechanism of Cyanamide? [Link]

-

ResearchGate. 1 H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Guanidine synthesis by guanylation [organic-chemistry.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. m-Anisidine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 11. parchem.com [parchem.com]

- 12. This compound | 112677-52-8 [buyersguidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Methoxy-phenyl)-guanidine hydrochloride

Introduction

N-(3-Methoxy-phenyl)-guanidine hydrochloride belongs to the guanidine class of organic compounds, which are characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium cation is highly stable due to resonance, making guanidine a very strong base.[1] Guanidine derivatives are of significant interest in medicinal chemistry and drug development, serving as versatile scaffolds for creating therapeutic agents with a broad spectrum of biological activities.[2] Their ability to participate in hydrogen bonding and electrostatic interactions makes them effective mimics of the side chain of arginine, enabling them to bind to various biological targets.[1][2]

This compound, as a specific derivative, serves as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[3][4] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals. This knowledge underpins formulation development, quality control, analytical method development, and the prediction of its behavior in biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource, offering not only established data but also detailed, field-proven experimental protocols for the independent verification and characterization of this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and molecular details of this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(3-methoxyphenyl)guanidine;hydrochloride | [5] |

| CAS Number | 112677-52-8 | [6][7] |

| Molecular Formula | C₈H₁₁N₃O · HCl | [4][6][8] |

| Molecular Weight | 201.65 g/mol | [4][6] |

| Canonical SMILES | COC1=CC=CC(=C1)N=C(N)N.Cl | [5] |

| InChI Key | GHJPWSGXHWIAEQ-UHFFFAOYSA-N | [5] |

- Structural Diagram:

Core Physicochemical Properties

The bulk properties of a compound dictate its handling, formulation, and interaction with other substances.

| Property | Value / Observation | Notes |

| Appearance | White to off-white crystalline solid | Based on data for the free base and related analogs.[3][9] |

| Melting Point | Expected in the range of 175-185 °C | Data for the specific hydrochloride salt is not readily available. Guanidine hydrochloride melts at 180-185 °C.[10] |

| Solubility | Expected to be soluble in water and polar organic solvents | Guanidine hydrochloride is highly soluble in water (~6 M at room temp).[11] The methoxyphenyl group may slightly reduce aqueous solubility. The free base is soluble in acidic solutions.[9] |

| pKa | Expected pKaH > 13 | The parent guanidinium ion has a pKaH of 13.6, indicating it is a very strong base.[1] The substituent effect is expected to be minor. |

Melting Point Determination (Capillary Method)

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities. This protocol adheres to the principles outlined in USP <741>.[12]

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. A standard procedure is to dry the sample at 105±2°C for 4 hours.[12]

-

Instrument Calibration: Calibrate the melting point apparatus using certified standards with melting points that bracket the expected range of the sample.

-

Capillary Loading: Finely powder the dried sample and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary in the apparatus.

-

Set a heating ramp rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). .

-

-

Reporting: Report the melting range as T₁ - T₂. For a pure compound, this range should be narrow (e.g., < 2 °C).

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

Causality: Solubility is a fundamental parameter in drug development, influencing dissolution rate and bioavailability. The shake-flask method is a gold-standard technique for determining equilibrium solubility, ensuring the solution is fully saturated.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Allow the suspension to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase from an HPLC assay) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 3.4.

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. Report the solubility in mg/mL or mol/L.

Acidity Constant (pKa) Determination by Potentiometric Titration

Causality: The pKa governs the ionization state of a molecule at a given pH. For a basic compound like a guanidine derivative, the pKa (more accurately, the pKaH of the conjugate acid) determines its charge in physiological environments, which is critical for receptor binding, membrane permeability, and solubility. Potentiometric titration provides a direct measure of this property.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of CO₂-free deionized water.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Acquisition: After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Analysis:

-

Plot the pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) to accurately determine the equivalence point (the peak of the derivative curve).

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2).

-

Spectroscopic and Chromatographic Characterization

Analytical techniques are essential for structural confirmation and purity assessment. The presence of both a phenyl ring and a guanidinium group provides distinct spectral and chromatographic handles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: The methoxy-substituted phenyl ring acts as a chromophore, absorbing UV light. According to the Beer-Lambert law, this absorbance is directly proportional to the concentration, making UV-Vis spectroscopy a simple and rapid method for quantification.[13]

Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or water).

-

Stock Solution: Prepare an accurate stock solution of known concentration (e.g., 1 mg/mL).

-

Spectrum Acquisition: Dilute the stock solution to an appropriate concentration (typically to yield an absorbance between 0.2 and 1.0 AU). Scan the solution in a quartz cuvette from 400 nm to 200 nm against a solvent blank.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

To determine the molar absorptivity (ε), prepare a series of dilutions and plot absorbance at λ_max versus molar concentration. The slope of the resulting line is ε (in M⁻¹cm⁻¹).

-

Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational frequencies of functional groups. The resulting spectrum is a unique "molecular fingerprint" that can be used to confirm the presence of key structural motifs.

Expected Characteristic Peaks:

-

~3300-3100 cm⁻¹: N-H stretching vibrations of the guanidinium group.

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.

-

~1660-1640 cm⁻¹: C=N stretching of the guanidinium group, often coupled with N-H bending.

-

~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1040 cm⁻¹: Symmetric C-O-C stretching.

Protocol (KBr Pellet Method):

-

Preparation: Mix ~1 mg of the dried sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar until it forms a fine, homogeneous powder.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the most definitive information for structural elucidation in solution. It maps the chemical environment of magnetically active nuclei (¹H and ¹³C), confirming the connectivity and arrangement of atoms within the molecule.

Predicted Chemical Shifts (in DMSO-d₆):

| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~9.0 - 7.0 | br s | N-H protons of the guanidinium group (exchangeable) |

| ¹H | ~7.3 - 6.7 | m | Aromatic protons (4H) |

| ¹H | ~3.75 | s | Methoxy (-OCH₃) protons (3H) |

| ¹³C | ~159.9 | s | Aromatic C-O |

| ¹³C | ~157.0 | s | Guanidinium C=N |

| ¹³C | ~130.5 | s | Aromatic C-H |

| ¹³C | ~115-110 | s | Aromatic C-H |

| ¹³C | ~55.5 | s | Methoxy (-OCH₃) |

Note: Predictions are based on general chemical shift principles and data for structurally similar compounds.[14]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Causality: HPLC is the workhorse of pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. A reversed-phase method is chosen here because this compound is a moderately polar compound, allowing for good retention and separation from potential nonpolar or highly polar impurities on a C18 stationary phase.[15] UV detection is ideal due to the strong chromophore.[15][16]

Caption: General workflow for HPLC analysis.

Protocol:

-

Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: Isocratic mixture of a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic modifier (e.g., acetonitrile) in a 60:40 v/v ratio.[15] The buffer controls the ionization of any acidic/basic impurities, ensuring consistent retention times, while the acetonitrile provides the necessary eluting strength.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: λ_max as determined by UV-Vis analysis (likely ~275 nm).

-

Injection Volume: 10 µL.

-

-

Solution Preparation:

-

Standard Solution: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL). Prepare a series of working standards by dilution for linearity and calibration.

-

Sample Solution: Accurately weigh the sample and dissolve in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

-

Analysis and Calculation:

-

System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention time, peak area, and theoretical plates).

-

Purity: For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Assay: For quantification, generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample by interpolating its peak area on the curve.

-

Conclusion

The physicochemical properties of this compound are consistent with a moderately polar, highly basic organic salt. Its aromatic ring provides convenient handles for UV and NMR analysis, while the basic guanidinium group dictates its pKa and solubility behavior. The protocols detailed in this guide provide a robust framework for the comprehensive characterization of this important pharmaceutical intermediate, ensuring scientific integrity and enabling its effective use in research and development.

References

-

Stachulski, A. V., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience. Available at: [Link][17][18]

-

ChemBK. (2024). N-(3-METHOXY-PHENYL)-GUANIDINE - Introduction. ChemBK.com. Available at: [Link][9]

-

Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. Available at: [Link][2]

-

Wikipedia. (n.d.). Guanidine. Wikipedia.org. Available at: [Link][1]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)guanidine. PubChem Compound Database. Available at: [Link][5]

-

BuyersGuideChem. (n.d.). This compound. Buyersguidechem.com. Available at: [Link][6][7]

-

Zhang, K., et al. (2013). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][16]

-

United States Pharmacopeia. (2025). Guanidine Hydrochloride. USP-NF. Available at: [Link][12]

-

Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Labmanager.com. Available at: [Link][13]

Sources

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-(3-Methoxyphenyl)guanidine | C8H11N3O | CID 7018035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 112677-52-8 [buyersguidechem.com]

- 7. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 8. parchem.com [parchem.com]

- 9. chembk.com [chembk.com]

- 10. 盐酸胍 盐酸盐 organic base and chaeotropic agent, ≥99% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. trungtamthuoc.com [trungtamthuoc.com]

- 13. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 14. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Neuronal Mechanism of Action of N-(3-Methoxy-phenyl)-guanidine hydrochloride

This guide provides a comprehensive technical overview of the putative mechanism of action of N-(3-Methoxy-phenyl)-guanidine hydrochloride in neuronal cells. It is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and related fields. This document synthesizes current understanding of guanidinium compounds and extrapolates to the specific actions of the N-(3-methoxy-phenyl) derivative, proposing a scientifically grounded framework for its neuronal effects.

Executive Summary

This compound belongs to the guanidinium class of compounds, which are known to exert significant effects on the nervous system. While direct, extensive research on this specific analog is limited, a robust body of evidence on related guanidine compounds provides a strong foundation for understanding its mechanism of action. The primary mode of action for guanidine and its analogs in the nervous system is the inhibition of voltage-gated potassium (Kv) channels[1][2]. This inhibition leads to a prolongation of the action potential duration, thereby enhancing neurotransmitter release at the presynaptic terminal. The presence of the 3-methoxy-phenyl moiety is anticipated to modulate the potency and selectivity of this interaction. This guide will delve into the molecular underpinnings of this mechanism, propose experimental workflows for its validation, and discuss the potential therapeutic implications.

Introduction to Guanidinium Compounds and Neuronal Excitability

Guanidine-containing molecules have long been recognized for their ability to modulate neuronal function. Guanidine hydrochloride itself is a clinically used drug for the symptomatic treatment of Lambert-Eaton myasthenic syndrome, a neuromuscular disorder characterized by impaired acetylcholine release[1]. The therapeutic benefit arises from its ability to increase the release of acetylcholine from presynaptic nerve terminals, thereby overcoming the neuromuscular transmission deficit.

The core mechanism behind this enhanced neurotransmitter release is the blockade of voltage-gated potassium channels[2][3]. In a typical neuron, the repolarization phase of an action potential is driven by the efflux of potassium ions through Kv channels. By inhibiting these channels, guanidinium compounds delay this repolarization, leading to a broadening of the action potential. This prolonged depolarization keeps voltage-gated calcium (CaV) channels open for a longer duration, resulting in increased calcium influx and, consequently, a greater release of neurotransmitters.

Proposed Mechanism of Action of this compound

Based on the established pharmacology of guanidine and its analogs, the principal mechanism of action for this compound in neuronal cells is proposed to be the inhibition of voltage-gated potassium (Kv) channels .

Primary Target: Voltage-Gated Potassium (Kv) Channels

Studies on guanidine and its alkyl analogs have demonstrated that these compounds act as inhibitors of Kv channels, leading to an increase in neurotransmitter release.[1][2] The proposed mechanism involves the guanidinium group binding within the intracellular pore of the Kv channel, which perturbs a hydrophobic subunit interface and stabilizes a closed state of the channel[2][4].

The addition of a 3-methoxy-phenyl group to the guanidine core is likely to influence this interaction in several ways:

-

Pharmacokinetics and Lipophilicity: The phenyl ring increases the lipophilicity of the molecule compared to guanidine, which may enhance its ability to cross the blood-brain barrier and cell membranes. The methoxy group can further modulate this property.

-

Binding Affinity and Selectivity: The aromatic ring may introduce additional binding interactions (e.g., pi-stacking, hydrophobic interactions) with amino acid residues within the channel pore or at allosteric sites. This could alter the affinity and potentially the selectivity of the compound for different Kv channel subtypes.

Downstream Signaling Cascade

The inhibition of Kv channels by this compound is expected to initiate the following cascade of events in a presynaptic neuron:

-

Prolongation of Action Potential: Reduced potassium efflux during the repolarization phase leads to a broadening of the action potential.

-

Enhanced Calcium Influx: The prolonged depolarization increases the open time of voltage-gated calcium channels.

-

Increased Neurotransmitter Release: Elevated intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to a greater release of neurotransmitters into the synaptic cleft.

This proposed signaling pathway is illustrated in the diagram below:

Caption: Proposed signaling pathway for this compound in a presynaptic neuron.

Other Potential Neuronal Targets

While Kv channel inhibition is the most probable primary mechanism, other potential targets for guanidinium compounds in neuronal cells should be considered:

-

Voltage-Gated Sodium (NaV) Channels: Some guanidinium-containing toxins, like saxitoxin and tetrodotoxin, are potent blockers of NaV channels[5]. While this compound is structurally distinct, its effects on NaV channels should not be entirely ruled out without experimental validation.

-

Neurotransmitter Receptors: The structural similarity of the guanidinium group to the guanidino group of arginine, a key residue in the binding sites of many receptors, suggests the possibility of interactions with various neurotransmitter receptors.

-

Trophic Effects: A study on a series of guanidine compounds revealed that some members can promote neuronal survival and neurite outgrowth[6]. This suggests that this compound could have long-term effects on neuronal health and plasticity, potentially through mechanisms independent of direct ion channel modulation.

Experimental Validation Protocols

To rigorously test the proposed mechanism of action, a series of in vitro and ex vivo experiments are recommended.

Electrophysiology: Patch-Clamp Analysis

Objective: To directly measure the effect of this compound on Kv channel currents in neuronal cells.

Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons.

-

Whole-Cell Patch-Clamp Recording:

-

Prepare extracellular and intracellular solutions.

-

Obtain a gigaseal and establish a whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps to elicit Kv channel currents.

-

Record baseline currents.

-

Perfuse the cells with varying concentrations of this compound and record the currents at each concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude and the rate of inactivation.

-

Construct a dose-response curve to determine the IC50 value.

-

Analyze the voltage-dependence of activation and inactivation.

-

Calcium Imaging

Objective: To visualize and quantify the effect of this compound on intracellular calcium levels following neuronal depolarization.

Methodology:

-

Cell Preparation: Load cultured neurons with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

Fluorescence Microscopy:

-

Mount the coverslip with the loaded cells onto a perfusion chamber on an inverted fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a depolarizing agent (e.g., high extracellular potassium).

-

Record the change in fluorescence intensity.

-

Wash the cells and incubate with this compound.

-

Repeat the stimulation and recording.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence (for single-wavelength dyes) to determine the relative change in intracellular calcium concentration.

-

Compare the calcium response in the presence and absence of the compound.

-

Neurotransmitter Release Assay

Objective: To measure the effect of this compound on the release of a specific neurotransmitter (e.g., dopamine, acetylcholine).

Methodology:

-

Synaptosome Preparation or Neuronal Culture: Prepare synaptosomes from brain tissue or use cultured neurons.

-

Loading with Radiolabeled or Fluorescent Neurotransmitter: Incubate the preparation with a radiolabeled (e.g., [³H]-dopamine) or fluorescent neurotransmitter analog.

-

Stimulation and Collection:

-

Wash the preparation to remove excess label.

-

Stimulate the release with a depolarizing agent in the presence or absence of this compound.

-

Collect the supernatant.

-

-

Quantification:

-

Measure the amount of released neurotransmitter using liquid scintillation counting or fluorescence spectroscopy.

-

Express the release as a percentage of the total neurotransmitter content.

-

This experimental workflow is depicted in the following diagram:

Caption: A parallel workflow for the experimental validation of the proposed mechanism of action.

Quantitative Data Summary

The following table summarizes the expected outcomes from the proposed experiments, which would provide quantitative support for the mechanism of action.

| Experiment | Parameter Measured | Expected Outcome with this compound |

| Patch-Clamp Electrophysiology | Kv channel current amplitude | Dose-dependent decrease |

| IC50 for Kv channel inhibition | Quantifiable value | |

| Calcium Imaging | Peak intracellular [Ca²⁺] upon depolarization | Significant increase compared to control |

| Neurotransmitter Release Assay | Amount of neurotransmitter released | Dose-dependent increase |

Conclusion and Future Directions

This compound is a promising compound for modulating neuronal activity. The existing literature on related guanidinium compounds strongly suggests that its primary mechanism of action involves the inhibition of voltage-gated potassium channels, leading to enhanced neurotransmitter release. The 3-methoxy-phenyl moiety likely confers unique pharmacokinetic and pharmacodynamic properties that warrant further investigation.

Future research should focus on:

-

Kv Channel Subtype Selectivity: Determining the selectivity profile of this compound across the diverse family of Kv channels.

-

In Vivo Efficacy: Evaluating the effects of the compound in animal models of neurological disorders where enhanced neurotransmission is desirable.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the phenyl ring to optimize potency and selectivity.

-

Safety and Toxicity Profiling: A thorough assessment of the compound's off-target effects and overall safety profile.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated.

References

-

Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. [Link]

-

Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. PubMed. [Link]

-

Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. PubMed. [Link]

-

Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Semantic Scholar. [Link]

-

Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs. [Link]

-

Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture. PubMed. [Link]

Sources

- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels | Semantic Scholar [semanticscholar.org]

- 5. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of N-(3-Methoxy-phenyl)-guanidine Derivatives in Drug Discovery: A Technical Guide to Biological Activity Screening

Foreword: The Guanidinium Moiety - A Privileged Scaffold in Medicinal Chemistry

The guanidinium group, a seemingly simple nitrogen-rich functional group, stands as a cornerstone in the design of a multitude of therapeutic agents. Its unique electronic properties and capacity to engage in a variety of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, grant it a privileged status in medicinal chemistry.[1][2][3] This versatility has led to the development of numerous guanidine-containing drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] This guide focuses on a specific class of these promising compounds: N-(3-Methoxy-phenyl)-guanidine derivatives. The presence of the methoxy-phenyl group introduces additional structural and electronic features that can be fine-tuned to modulate biological activity and pharmacokinetic properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive framework for the synthesis and biological activity screening of this promising class of molecules.

I. Rationale and Synthesis of N-(3-Methoxy-phenyl)-guanidine Derivatives

The journey of drug discovery for novel chemical entities begins with their rational design and synthesis. The N-(3-Methoxy-phenyl)-guanidine scaffold offers a versatile platform for creating a library of derivatives with diverse biological activities. The 3-methoxy-phenyl moiety can be strategically modified to influence lipophilicity, electronic distribution, and steric hindrance, all of which can impact target binding and cellular uptake.

Synthetic Strategy: A General Protocol

The synthesis of N-(3-Methoxy-phenyl)-guanidine derivatives can be achieved through several established methods. A common and effective approach involves the reaction of 3-methoxyaniline with a guanylating agent. One such method utilizes the reaction of an appropriate thiourea intermediate with mercuric chloride to facilitate desulfurization, followed by nucleophilic substitution with various substituted anilines.[3]

Experimental Protocol: Synthesis of a Representative N-(3-Methoxy-phenyl)-guanidine Derivative

-

Step 1: Formation of the Thiourea Intermediate.

-

To a solution of 3-methoxyphenyl isothiocyanate in a suitable solvent (e.g., ethanol), add the desired primary or secondary amine.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude thiourea derivative, which can be purified by recrystallization or column chromatography.

-

-

Step 2: Guanylation.

-

Dissolve the purified thiourea derivative in an appropriate solvent (e.g., anhydrous dimethylformamide).

-

Add triethylamine (Et3N) as a base, followed by the addition of mercury(II) chloride (HgCl2).

-

To this mixture, add the desired aniline or amine.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated.

-

The crude product is purified by column chromatography to yield the desired N-(3-Methoxy-phenyl)-guanidine derivative.[4]

-

Diagram: General Synthetic Workflow

Below is a generalized workflow for the synthesis of N-(3-Methoxy-phenyl)-guanidine derivatives.

Caption: A simplified workflow for the synthesis of N-(3-Methoxy-phenyl)-guanidine derivatives.

II. Comprehensive Biological Activity Screening

A systematic and robust screening cascade is essential to elucidate the therapeutic potential of newly synthesized N-(3-Methoxy-phenyl)-guanidine derivatives. The following sections outline detailed protocols for assessing their anticancer, antimicrobial, and antiviral activities.

A. Anticancer Activity Screening

Guanidine derivatives have shown significant promise as anticancer agents, often through mechanisms involving DNA interaction, cell cycle arrest, and induction of apoptosis.[1][5][6]

1. Cytotoxicity Assessment: MTT Assay

The initial step in anticancer screening is to determine the cytotoxic potential of the compounds against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the N-(3-Methoxy-phenyl)-guanidine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Mechanism of Action: Cell Cycle and Apoptosis Assays

Compounds exhibiting significant cytotoxicity are further investigated to understand their mechanism of action. Flow cytometry-based assays are powerful tools for analyzing the cell cycle distribution and detecting apoptosis.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with the test compounds for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[6]

Diagram: Anticancer Screening Cascade

Caption: A stepwise workflow for the anticancer activity screening of novel guanidine derivatives.

Anticipated Signaling Pathway Involvement

Guanidine derivatives can induce apoptosis through various signaling pathways. A potential mechanism involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[5]

Diagram: Intrinsic Apoptosis Pathway

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by guanidine derivatives.

B. Antimicrobial Activity Screening

The cationic nature of the guanidinium group allows for strong interactions with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[7][8]

1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the N-(3-Methoxy-phenyl)-guanidine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: MBC Determination

-

Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Table: Representative Antimicrobial Activity Data for Guanidine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative 4d | S. aureus | 2-4 | [10] |

| Derivative 4d | E. faecalis | 2-4 | [10] |

| Derivative 14 | S. aureus | 4 | [11] |

| Derivative 16 | K. pneumoniae | 16 | [11] |

| Derivative 13 | C. albicans | 8 | [11] |

Note: The data presented are for various guanidine derivatives and serve as an example of how to present such data. Specific data for N-(3-Methoxy-phenyl)-guanidine derivatives should be generated through experimentation.

C. Antiviral Activity Screening

The broad biological activity of guanidine derivatives also extends to antiviral effects. Screening for antiviral activity typically involves cell-based assays that measure the inhibition of virus replication.

1. Plaque Reduction Assay

This assay is a classic method for quantifying the number of infectious virus particles and assessing the antiviral efficacy of a compound.

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

-

Compound Treatment and Infection: Pre-treat the cells with serial dilutions of the test compounds, followed by infection with a known titer of the virus.

-

Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) with the test compound.

-

Incubation: Incubate the plates until viral plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (the concentration that inhibits plaque formation by 50%).

2. Cytotoxicity in Host Cells

It is crucial to assess the cytotoxicity of the compounds in the host cells used for the antiviral assays to determine the therapeutic index (TI = CC50/EC50). The MTT assay, as described in the anticancer screening section, can be used for this purpose.

III. Data Presentation and Interpretation

All quantitative data from the biological activity screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table: Summary of Biological Activity for a Hypothetical N-(3-Methoxy-phenyl)-guanidine Derivative

| Assay | Cell Line / Organism | IC50 / MIC / EC50 (µM) |

| Cytotoxicity (MTT) | MCF-7 | 10.5 |

| Cytotoxicity (MTT) | A549 | 15.2 |

| Antimicrobial (MIC) | S. aureus | 8 |

| Antimicrobial (MIC) | E. coli | 16 |

| Antiviral (Plaque Reduction) | Vero / Influenza A | 5.8 |

| Host Cell Cytotoxicity (MTT) | Vero | > 50 |

IV. Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and biological activity screening of N-(3-Methoxy-phenyl)-guanidine derivatives. The outlined protocols are based on established and validated methodologies to ensure scientific integrity and reproducibility. The guanidinium scaffold, coupled with the 3-methoxy-phenyl moiety, represents a promising starting point for the development of novel therapeutic agents. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate the structure-activity relationships. The integration of computational modeling and in vivo studies will be crucial in advancing the most promising lead compounds towards clinical development.

References

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Synthesis of Modified Guanidine-Based Polymers and their Antimicrobial Activities Revealed by AFM and CLSM. (2010). ACS Applied Materials & Interfaces. Retrieved January 7, 2026, from [Link]

-

Modified guanidine polymers: Synthesis and antimicrobial mechanism revealed by AFM. (2008). ScienceDirect. Retrieved January 7, 2026, from [Link]

-

Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). ScienceDirect. Retrieved January 7, 2026, from [Link]

-

Marine guanidine alkaloids crambescidins inhibit tumor growth and activate intrinsic apoptotic signaling inducing tumor regression in a colorectal carcinoma... (2016). Oncotarget. Retrieved January 7, 2026, from [Link]

-

IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022). NIH. Retrieved January 7, 2026, from [Link]

-

IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Guanidine Alkaloids from the Marine Sponge Monanchora pulchra Show Cytotoxic Properties and Prevent EGF-Induced Neoplastic Transformation in Vitro. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. (2018). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. (2023). PubMed Central. Retrieved January 7, 2026, from [Link]

-

N-(3-METHOXY-PHENYL)-GUANIDINE. (2024). ChemBK. Retrieved January 7, 2026, from [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. (2025). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. (2023). CNR-IRIS. Retrieved January 7, 2026, from [Link]

-

SYNTHESIS AND ANTIBACTERIAL EVALUATION OF SOME NEW N-(3-CHLORO-4- SUBSTITUTEDPHENYL) GUANIDINES. (2013). IAJPR. Retrieved January 7, 2026, from [Link]

-

Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). PubMed Central. Retrieved January 7, 2026, from [Link]

-

(PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW HETEROCYCLIC GUANIDINE DERIVATIVES. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

Sources

- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Guanidine Alkaloids from the Marine Sponge Monanchora pulchra Show Cytotoxic Properties and Prevent EGF-Induced Neoplastic Transformation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iajpr.com [iajpr.com]

- 11. iris.cnr.it [iris.cnr.it]

Spectral analysis (NMR, IR, Mass Spec) of N-(3-Methoxy-phenyl)-guanidine HCl.

An In-Depth Technical Guide to the Spectral Analysis of N-(3-Methoxy-phenyl)-guanidine HCl

Abstract

This technical guide provides a comprehensive examination of the analytical techniques used for the structural elucidation of N-(3-Methoxy-phenyl)-guanidine hydrochloride. As a compound of interest in pharmaceutical development and chemical synthesis, a thorough understanding of its spectral signature is paramount for identity confirmation, purity assessment, and quality control.[1] This document outlines the theoretical principles and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this molecule. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data, grounding our analysis in established chemical principles.

Introduction: The Molecular Architecture

This compound is comprised of two key functional components: a 3-methoxyphenyl group and a guanidinium cation. The guanidine group, due to its significant basicity, is protonated to form the guanidinium ion, which exists as a salt with a chloride anion. This structure dictates the entirety of its spectral behavior. The positive charge on the guanidinium moiety is delocalized across the central carbon and three nitrogen atoms, a key feature that influences its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and population of atomic nuclei. For N-(3-Methoxy-phenyl)-guanidine HCl, ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework

Expertise & Experience: The choice of solvent is critical for ¹H NMR of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice. Its polarity readily dissolves the hydrochloride salt, and its ability to participate in hydrogen bonding slows the exchange rate of the N-H protons of the guanidinium group, allowing them to be observed as distinct, albeit often broad, signals. In contrast, using D₂O would lead to rapid H-D exchange, causing the N-H signals to disappear from the spectrum.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 8.0 | Broad Singlet | 5H | -NH-C(NH₂)₂⁺ | The five protons of the guanidinium group are acidic and exchangeable. Their resonance is broad due to quadrupolar coupling with ¹⁴N and chemical exchange. Their exact shift is highly dependent on concentration and residual water content. |

| ~7.25 | t | 1H | Ar-H (H-5) | This proton is triplet-coupled to H-4 and H-6 (J ≈ 8.0 Hz). It is in a meta position to both substituents. |

| ~6.80 | dd | 1H | Ar-H (H-6) | This proton is ortho to H-5 and meta to H-4 and H-2. It will appear as a doublet of doublets. |

| ~6.75 | t (or br s) | 1H | Ar-H (H-2) | This proton is situated between the two electron-donating groups (-NH- and -OCH₃) and is expected to be the most shielded aromatic proton. It may appear as a triplet or a broad singlet. |

| ~6.65 | dd | 1H | Ar-H (H-4) | This proton is ortho to H-5 and meta to the methoxy group and the guanidinium group. It will appear as a doublet of doublets. |

| 3.75 | s | 3H | -OCH₃ | Methoxy groups typically appear as a sharp singlet integrating to three protons.[2][3] The chemical shift range is generally 3.5-4.0 ppm for aryl methoxy groups. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of N-(3-Methoxy-phenyl)-guanidine HCl and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Shimming: Shim the magnetic field to optimize homogeneity, using the solvent lock signal (DMSO-d₆ at ~2.50 ppm) as a reference.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons, including potentially slow-relaxing aromatic protons).

-

Number of Scans (NS): 16 (increase for dilute samples).

-

Spectral Width (SW): 0-12 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: ¹³C NMR provides a count of unique carbon environments. Given the molecular symmetry, we expect to see 8 distinct carbon signals. The guanidinium carbon is a key diagnostic peak. Its chemical shift is sensitive to protonation and electron delocalization.[4] The aromatic region will show six distinct signals due to the meta substitution pattern, which can be assigned using substituent chemical shift increments and comparison to similar structures.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160.0 | Ar-C (C-3) | Aromatic carbon directly attached to the electron-donating -OCH₃ group. It is significantly deshielded. |

| ~157.5 | C=N (Guanidinium) | The central carbon of the guanidinium group is deshielded due to its attachment to three electronegative nitrogens and the delocalized positive charge.[5] |

| ~140.0 | Ar-C (C-1) | Aromatic carbon directly attached to the nitrogen of the guanidinium group. |

| ~130.5 | Ar-C (C-5) | Aromatic CH carbon para to the methoxy group. |

| ~110.0 | Ar-C (C-6) | Aromatic CH carbon ortho to the methoxy group. |

| ~106.5 | Ar-C (C-4) | Aromatic CH carbon para to the guanidinium group. |

| ~103.5 | Ar-C (C-2) | Aromatic CH carbon situated between the two substituents, expected to be the most shielded. |

| ~55.5 | -OCH₃ | The methoxy carbon typically resonates in the 55-60 ppm range.[6][7] |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.

-

Spectral Width (SW): 0-200 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For N-(3-Methoxy-phenyl)-guanidine HCl, the key is to identify the characteristic absorptions of the protonated guanidinium group, the aromatic ring, and the methoxy ether linkage. The protonated state of the guanidinium group leads to a delocalized CN₃ core, resulting in characteristic asymmetric stretching modes.[8] The presence of extensive hydrogen bonding in the solid state will cause a significant broadening of the N-H stretching bands.

Predicted Key FT-IR Absorption Bands (Solid State, KBr or ATR):

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3100 (broad) | Strong | N-H Asymmetric & Symmetric Stretching | Guanidinium (-NH₂)⁺ |

| 3100 - 3000 | Medium-Weak | C-H Stretching | Aromatic C-H |

| 2980 - 2850 | Medium-Weak | C-H Stretching | Methoxy (-OCH₃) |

| ~1660 | Strong | C=N Asymmetric Stretching / N-H Bending | Guanidinium (CN₃ core)[9][10] |

| 1600 & 1480 | Medium | C=C Stretching | Aromatic Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretching | Aryl Ether (-OCH₃) |

| ~1040 | Medium | C-O-C Symmetric Stretching | Aryl Ether (-OCH₃) |

| 900 - 675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid N-(3-Methoxy-phenyl)-guanidine HCl powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural information through fragmentation analysis.[11] For the HCl salt, electrospray ionization (ESI) in positive ion mode is the technique of choice. It is a soft ionization method that will preserve the protonated guanidinium cation, allowing for the direct observation of the molecular ion of the free base plus a proton, [M+H]⁺. The fragmentation pattern provides a roadmap of the molecule's connectivity.

Predicted Mass Spectrum (ESI+):

-

Molecular Formula (Free Base): C₈H₁₁N₃O[12]

-

Exact Mass (Free Base): 165.0902 g/mol [12]

-

Observed Ion [M+H]⁺: m/z 166.0980

Logical Fragmentation Workflow:

The fragmentation of the [M+H]⁺ ion (m/z 166) is initiated by the cleavage of the weakest bonds or through stable neutral losses.

Caption: A comprehensive workflow for the structural elucidation of N-(3-Methoxy-phenyl)-guanidine HCl.

Conclusion

The spectral analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the number of unique atomic environments. FT-IR spectroscopy validates the presence of key functional groups, particularly the protonated guanidinium moiety. Finally, high-resolution mass spectrometry confirms the elemental composition and provides insight into the molecule's connectivity through predictable fragmentation patterns. By following the robust protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently verify the identity and structure of this important chemical entity.

References

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Taylor & Francis Online. (2005). 1H and 13C NMR chemical shift assignments of agmatine analogues, (3-aminopropyl)guanidine and (trans-4-aminocyclohexyl)guanidine. Molecular Physics, 103(15-16). Retrieved from [Link]

-

Ovid. (n.d.). The effects of guanidine hydrochloride on the 'random coil' conformations and NMR chemical shifts of the peptide. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift variations with respect to free guanidine as a function.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

-

ChemBK. (2024). N-(3-METHOXY-PHENYL)-GUANIDINE. Retrieved from [Link]

-

NIH - PMC. (n.d.). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. Retrieved from [Link]

-

MDPI. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)guanidine. Retrieved from [Link]

-

G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of polyhexamethylene guanidine hydrochloride.... Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Guanidine hydrochloride(50-01-1) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. 1-(3-Methoxyphenyl)guanidine | C8H11N3O | CID 7018035 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Mechanical Modeling of N-(3-Methoxy-phenyl)-guanidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the quantum mechanical (QM) modeling of N-(3-Methoxy-phenyl)-guanidine hydrochloride, a molecule of interest in medicinal chemistry and materials science. We detail a robust computational workflow centered on Density Functional Theory (DFT) to elucidate the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. This document is intended for researchers, computational chemists, and drug development professionals, offering both theoretical grounding and a practical, step-by-step protocol. The causality behind methodological choices, from functional and basis set selection to the analysis of computed parameters, is explained to ensure a self-validating and scientifically rigorous approach. The ultimate goal is to establish a reliable in silico model that can predict the molecule's behavior and guide further experimental research.

Introduction: The Rationale for Modeling this compound